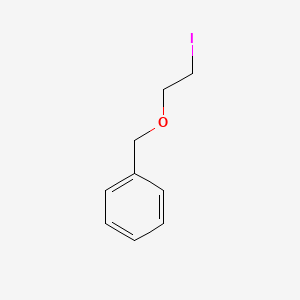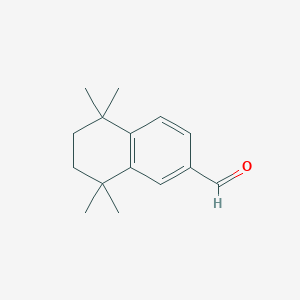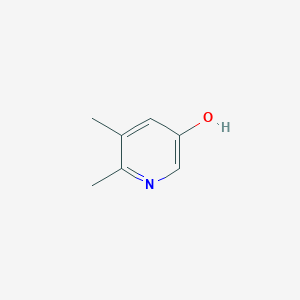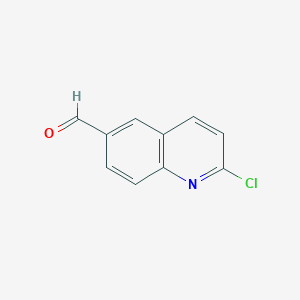
2-Chloroquinoline-6-carbaldehyde
Vue d'ensemble
Description
2-Chloroquinoline-6-carbaldehyde is a quinoline compound . It is a solid substance and is stored at temperatures between 2-8°C . .
Synthesis Analysis
The synthesis of a series of 6-substituted-2-chloroquinoline-3-carbaldehydes was carried out . The compounds were characterized by IR, 1H NMR spectroscopic studies .Molecular Structure Analysis
The molecular weight of 2-Chloroquinoline-6-carbaldehyde is 191.62 . The InChI code for the compound is 1S/C10H6ClNO/c11-10-4-2-8-5-7 (6-13)1-3-9 (8)12-10/h1-6H .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 191.62 . The boiling point is 343.4±22.0 C at 760 mmHg and the melting point is 165-167 C .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-Chloroquinoline-6-carbaldehyde serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Hamama et al. (2018) reviewed recent advances, highlighting its utility in constructing fused or binary heterocyclic systems with potential biological activities (Hamama et al., 2018). Similarly, Patel, Dholakia, and Patel (2020) summarized green synthetic methods for 2-chloroquinoline-3-carbaldehydes, emphasizing environmentally friendly techniques (Patel, Dholakia, & Patel, 2020).
Antimicrobial and Antioxidant Properties
Zeleke et al. (2020) synthesized 2-Chloroquinoline-6-carbaldehyde derivatives and evaluated their antibacterial and antioxidant activities. These compounds displayed potent activity against various bacterial strains and demonstrated moderate antioxidant activity (Zeleke et al., 2020). Subashini, Roopan, and Khan (2010) also reported on the synthesis and significant radical scavenging activity of quinoline derivatives, indicating their potential as antioxidants (Subashini, Roopan, & Khan, 2010).
Biological and Pharmacological Applications
Ghanei et al. (2016) explored the potential of 2-Chloroquinoline-3-carbaldehyde derivatives as inhibitors of AKT1, a protein kinase involved in cancer progression, presenting them as candidates for cancer treatment (Ghanei et al., 2016). Another study by Lamani et al. (2008) synthesized quinoline Schiff bases and investigated their antimicrobial activities and DNA binding capabilities, suggesting their potential as antimicrobial agents (Lamani et al., 2008).
Material Science Applications
Kumar, Dutta, and Koh (2011) described the synthesis of a chitosan-chloroquinoline derivative with promising antimicrobial activity, illustrating the compound's utility in biomedical applications (Kumar, Dutta, & Koh, 2011).
Safety And Hazards
Orientations Futures
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been studied over the period from 2013 to 2017 . The compound has recently gained attention in various fields of research and industry. The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .
Propriétés
IUPAC Name |
2-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFGSDIVFFZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460137 | |
| Record name | 2-chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-6-carbaldehyde | |
CAS RN |
791626-59-0 | |
| Record name | 2-chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



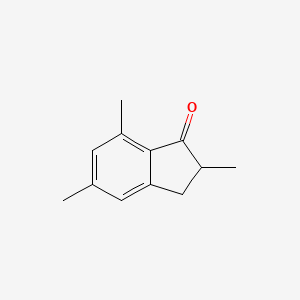
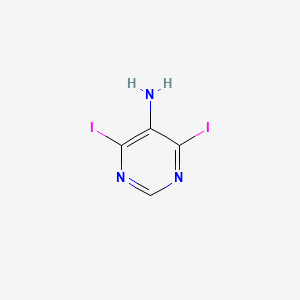
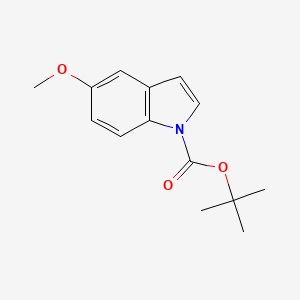
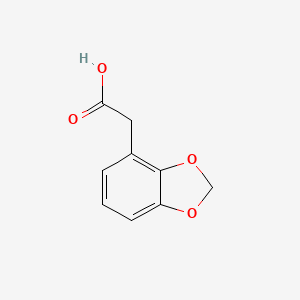
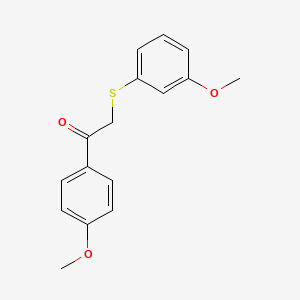
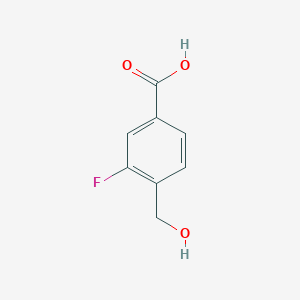
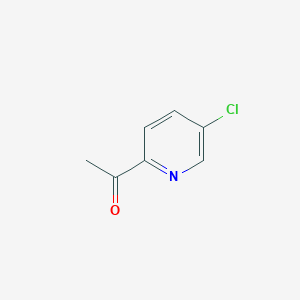

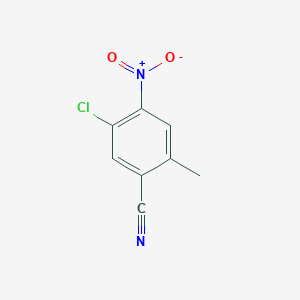

![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)
